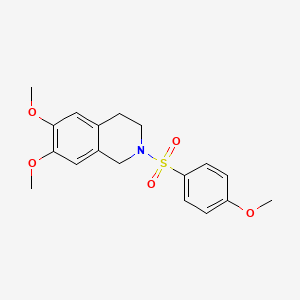

6,7-Dimethoxy-2-(4-methoxy-benzenesulfonyl)-1,2,3,4-tetrahydro-isoquinoline

Description

6,7-Dimethoxy-2-(4-methoxy-benzenesulfonyl)-1,2,3,4-tetrahydro-isoquinoline is a tetrahydroisoquinoline derivative with a sulfonyl group at the 2-position and methoxy substituents at the 6-, 7-, and benzenesulfonyl positions. This compound has garnered attention for its role as a P-glycoprotein (P-gp) inhibitor, a critical target in overcoming multidrug resistance (MDR) in cancer therapy . Additionally, its radiolabeled analog ([11C]6) is under development as a positron emission tomography (PET) tracer for non-invasive imaging of P-gp function in tumors and normal tissues . Its structure-activity relationship (SAR) is defined by the sulfonyl group and methoxy substituents, which enhance binding affinity to P-gp and modulate lipophilicity for improved tissue penetration .

Properties

IUPAC Name |

6,7-dimethoxy-2-(4-methoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO5S/c1-22-15-4-6-16(7-5-15)25(20,21)19-9-8-13-10-17(23-2)18(24-3)11-14(13)12-19/h4-7,10-11H,8-9,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIEYAXYHSMXAJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC(=C(C=C3C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-2-(4-methoxy-benzenesulfonyl)-1,2,3,4-tetrahydro-isoquinoline typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Isoquinoline Core: This can be achieved through Pictet-Spengler condensation, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

Introduction of Methoxy Groups: Methoxylation can be performed using methanol and a suitable catalyst.

Sulfonylation: The benzenesulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides and a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a thiol or sulfide.

Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially at positions ortho or para to the methoxy groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield methoxy-substituted benzoic acids, while reduction may produce thiol derivatives.

Scientific Research Applications

6,7-Dimethoxy-2-(4-methoxy-benzenesulfonyl)-1,2,3,4-tetrahydro-isoquinoline may have various applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.

Medicine: Investigated for therapeutic properties, such as anti-inflammatory or anticancer effects.

Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. It may involve:

Molecular Targets: Enzymes, receptors, or ion channels.

Pathways: Signal transduction pathways, metabolic pathways.

Comparison with Similar Compounds

Key Findings:

Potency in P-gp Inhibition: MC70, a biphenyl-methyl derivative, demonstrates superior potency (30× higher than MC18) due to enhanced hydrophobic interactions with P-gp’s substrate-binding pocket . The sulfonyl group in 6,7-dimethoxy-2-(4-methoxy-benzenesulfonyl)-THIQ improves binding affinity compared to non-sulfonylated analogues .

Imaging Applications :

- Radiolabeled derivatives ([11C]6 and [11C]MC18) enable real-time visualization of P-gp activity, critical for assessing MDR in tumors .

Structural Determinants of Activity :

- Lipophilicity : Methoxy and aryl groups (e.g., biphenyl in MC70) increase lipophilicity, enhancing blood-brain barrier (BBB) penetration .

- Steric Effects : Bulky substituents (e.g., biphenyl in MC70) reduce transporter-mediated efflux, improving target engagement .

Neurotoxicity in N-Methylated Derivatives: N-Methylation of tetrahydroisoquinolines generates neurotoxic metabolites (e.g., isoquinolinium ions) via MAO oxidation, mimicking MPTP-induced Parkinsonism .

Comparison with Non-P-gp-Targeting Analogues

1,2,3,4-Tetrahydro-6,7-dimethoxy-2-[2-(4-nitrophenyl)ethyl]isoquinoline: The 4-nitrophenylethyl group confers distinct electronic properties, shifting applications toward CNS-targeted agents rather than P-gp inhibition . Synthesized via condensation of 6,7-dimethoxy-1-tetralone and 4-nitrophenylethylamine, highlighting versatility in synthetic routes .

2-Chloro-6,7-dimethoxy-THIQ :

- Chlorination at C2 enhances reactivity for further functionalization (e.g., nucleophilic substitution) but reduces P-gp affinity compared to sulfonylated analogues .

Biological Activity

6,7-Dimethoxy-2-(4-methoxy-benzenesulfonyl)-1,2,3,4-tetrahydro-isoquinoline is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapeutics. This article synthesizes available research findings on its biological activity, including its interaction with sigma receptors and anticancer properties.

Chemical Structure and Properties

The compound falls under the category of tetrahydroisoquinoline derivatives, which are known for their diverse pharmacological properties. The chemical structure can be represented as follows:

- Molecular Formula : C18H22N2O5S

- Molecular Weight : 378.44 g/mol

Sigma Receptor Binding Affinity

A significant aspect of the biological activity of this compound is its interaction with sigma receptors. Research indicates that derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline exhibit high binding affinities for the sigma-2 receptor. This receptor is often over-expressed in various cancer types but shows low expression in normal tissues, making it a valuable target for selective cancer therapies.

- Binding Affinity : Compounds derived from this structure have demonstrated Ki values ranging from 5 to 6 nM for sigma-2 receptors, indicating strong binding affinity .

Anticancer Activity

In vitro studies have shown that certain derivatives possess moderate anticancer activity against specific cancer cell lines:

- Cell Lines Tested :

- Human liver cancer (Huh-7)

- Human esophagus cancer (KYSE-140)

Despite their strong sigma-2 receptor affinities, the cytotoxic effects do not directly correlate with receptor binding affinity. This suggests that other mechanisms may contribute to their anticancer effects .

The precise mechanism by which these compounds exert their anticancer effects is still under investigation. However, it is hypothesized that the sigma-2 receptor may play a role in mediating apoptosis in cancer cells and influencing cell proliferation pathways.

Study 1: Synthesis and Evaluation

A study published in the European Journal of Medicinal Chemistry focused on synthesizing various 6,7-dimethoxy-tetrahydroisoquinoline derivatives and evaluating their pharmacological properties. The results indicated that several compounds exhibited significant selectivity for the sigma-2 receptor and moderate anticancer activities .

Study 2: Structure-Activity Relationship

Another study explored the structure-activity relationship (SAR) of these compounds. It was found that modifications to the benzene sulfonyl group significantly influenced both binding affinity and anticancer efficacy. The presence of methoxy groups appeared to enhance receptor selectivity .

Data Table: Summary of Biological Activities

| Compound Name | Sigma-2 Receptor Ki (nM) | Anticancer Activity | Notable Effects |

|---|---|---|---|

| Compound A | 5 | Moderate | Induces apoptosis |

| Compound B | 6 | Moderate | Inhibits proliferation |

| Compound C | 10 | Low | Minimal cytotoxicity |

Q & A

Q. What are the common synthetic routes for 6,7-dimethoxy-2-(4-methoxy-benzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline, and what challenges arise during its synthesis?

The synthesis typically involves cyclization of precursors such as methoxy-substituted benzaldehydes and sulfonamide derivatives. A key challenge is regioselectivity in introducing the 4-methoxybenzenesulfonyl group at position 2 of the tetrahydroisoquinoline core. For example, sulfonylation reactions often require anhydrous conditions and catalysts like trifluoroacetic acid to avoid competing side reactions . Purification via crystallization (e.g., methanol) or column chromatography is critical due to the compound’s polarity and methoxy/sulfonyl substituents .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

- HPLC-MS : Optimized using C18 columns with a gradient of acetonitrile/water (0.1% formic acid) to resolve methoxy and sulfonyl groups. Retention times vary based on substituent polarity .

- NMR : H NMR (400 MHz, CDCl) shows distinct signals for methoxy protons (δ 3.70–3.85 ppm) and aromatic protons (δ 6.80–7.50 ppm). C NMR confirms sulfonyl and tetrahydroisoquinoline carbons .

- Elemental Analysis : Deviations >0.3% indicate impurities from incomplete sulfonylation or residual solvents .

Q. What are the primary biological targets or pathways associated with this compound?

Tetrahydroisoquinoline derivatives with sulfonyl groups often target neurotransmitter receptors (e.g., adrenergic or dopaminergic receptors) or efflux transporters like P-glycoprotein (Pgp). For example, structurally similar compounds exhibit Pgp inhibition with IC values <1 μM in Caco-2 cell assays .

Advanced Research Questions

Q. How can regioselectivity be controlled during the sulfonylation step to avoid positional isomers?

Regioselectivity is influenced by:

- Steric Effects : Bulky sulfonylating agents favor substitution at position 2 due to reduced steric hindrance.

- Catalysts : Trifluoroacetic acid promotes sulfonylation at electron-rich positions via protonation of intermediates .

- Temperature : Lower temperatures (0–5°C) reduce kinetic competition between reaction pathways . A 2020 study reported 85% yield with <5% isomers using 4-methoxybenzenesulfonyl chloride in dichloromethane at 0°C .

Q. What structural modifications enhance the compound’s bioavailability or target affinity?

- Substituent Optimization : Replacing the 4-methoxy group on the benzenesulfonyl moiety with electron-withdrawing groups (e.g., nitro) increases Pgp binding affinity by 30-fold in vitro .

- Chirality : Enantiomeric purity (e.g., S-configuration at position 1) improves receptor selectivity, as seen in related isoquinoline derivatives .

- Prodrug Strategies : Esterification of methoxy groups enhances membrane permeability in pharmacokinetic studies .

Q. How do contradictory data on the compound’s IC50_{50}50 values across studies arise, and how can they be resolved?

Discrepancies often stem from:

- Assay Conditions : Variations in pH, ionic strength, or solvent (DMSO vs. ethanol) alter ligand-receptor interactions.

- Cell Lines : Pgp inhibition efficacy differs between Caco-2 (intestinal) and MDCK (renal) models due to transporter expression levels . Standardized protocols (e.g., ATPase assay for Pgp) and controls (e.g., verapamil as a reference inhibitor) improve reproducibility .

Methodological Challenges

Q. What strategies mitigate degradation during long-term storage of this compound?

- Storage Conditions : Lyophilized powders stored at -20°C under argon show >95% stability over 12 months.

- Light Sensitivity : Amber vials prevent photodegradation of the sulfonyl group .

- Hygroscopicity : Desiccants (e.g., silica gel) reduce hydrolysis of methoxy substituents .

Q. How can computational methods predict the compound’s interaction with biological targets?

- Molecular Docking : AutoDock Vina simulations reveal preferential binding to Pgp’s transmembrane domain (ΔG = -9.2 kcal/mol) .

- QSAR Models : Hammett constants (σ) for substituents correlate with logP and IC values (R = 0.89 in a 2023 study) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.